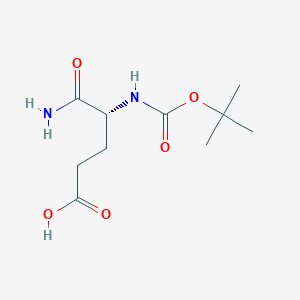

Boc-D-Glu-NH2

Vue d'ensemble

Description

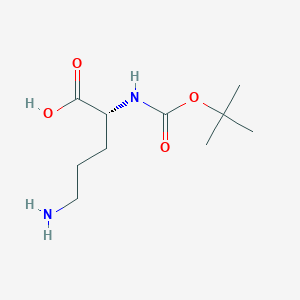

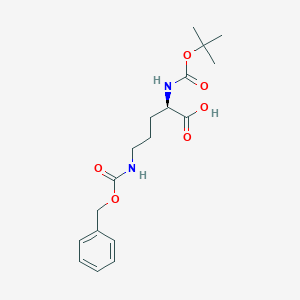

Boc-D-Glu-NH2, also known as (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is a chemical compound with the molecular formula C10H18N2O5 . It is a specialty product often used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact mass is 246.12200 .

Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It should be stored in a dry environment at 2-8°C . The LogP value is 1.32100, indicating its lipophilicity .

Applications De Recherche Scientifique

Synthesis of Peptide Analogs : Boc-D-Glu-NH2 is used in the synthesis of peptide analogs with potential biological activities. For instance, Charpentier et al. (1989) synthesized cyclic and linear analogs of CCK8 (cholecystokinin) incorporating this compound to investigate their binding affinities and selectivity for central receptors in the brain and pancreas (Charpentier et al., 1989).

Study of Zinc-Binding Sites : Boc-Glu-Thr-Ile-His-OMe, containing a Boc-protected glutamate, was studied by Yamamura et al. (1998) to understand the zinc-binding sites of proteases. This research focused on the interaction of the peptide with Zn2+ using NMR and mass spectrometry (Yamamura et al., 1998).

Electrophysiological Studies : Böhme et al. (1989) conducted electrophysiological studies with new CCK analogs, including those containing this compound, to understand their effects on rat hippocampal slices and correlate these with binding affinities on B-type receptors (Böhme et al., 1989).

Nanoparticle Formation in Biomaterials : Le Hellaye et al. (2008) described the synthesis of amino poly(trimethylene carbonate)-NHt-Boc and its subsequent transformation into nanoparticles. These nanoparticles have potential applications in biomaterials (Le Hellaye et al., 2008).

Peptide Motif Designs : Bobde et al. (2009) investigated the use of D-amino acids, including this compound, in designing specific peptide folding motifs. Their study provided insights into the solution conformations of these peptides (Bobde et al., 2009).

Safety and Hazards

Boc-D-Glu-NH2 is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment, including chemical-resistant gloves and safety goggles, when handling this compound . In case of accidental release, it’s advised to mix with sand or similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal .

Mécanisme D'action

Target of Action

Boc-D-Glu-NH2 is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It’s known that this compound is used in proteomics research , suggesting it may play a role in protein synthesis or modification.

Result of Action

As a compound used in proteomics research , it may have effects on protein synthesis or modification, but specific effects require further investigation.

Action Environment

It’s known that this compound should be stored in a sealed container in a dry environment at 2-8°c . This suggests that temperature and humidity may affect its stability.

Analyse Biochimique

Biochemical Properties

It is known that the compound is stable under dry conditions and should be stored at temperatures between 2-8°C .

Cellular Effects

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules within cells.

Molecular Mechanism

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules at the molecular level.

Propriétés

IUPAC Name |

(4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBDBBBJXGPIH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426754 | |

| Record name | Boc-D-Glu-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55297-72-8 | |

| Record name | Boc-D-Glu-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

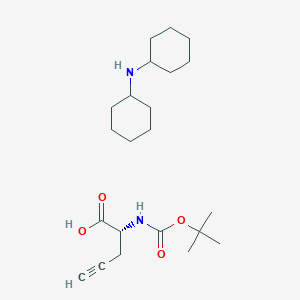

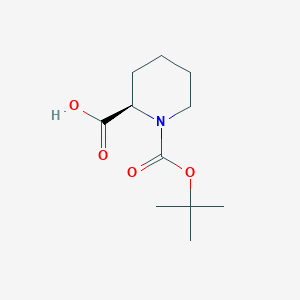

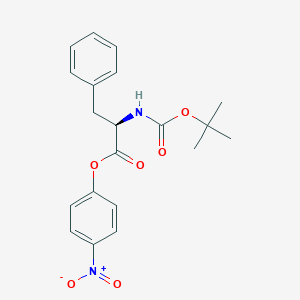

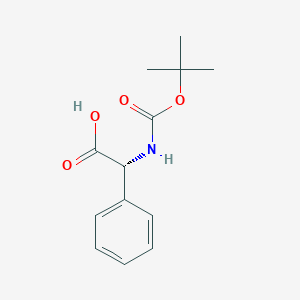

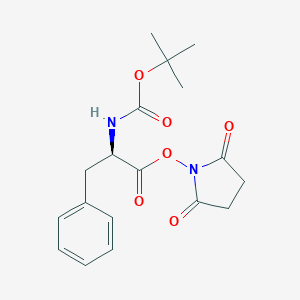

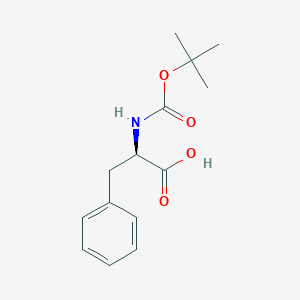

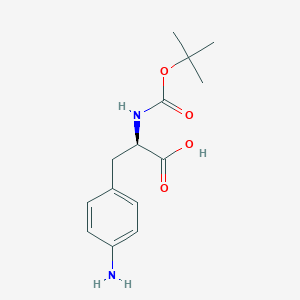

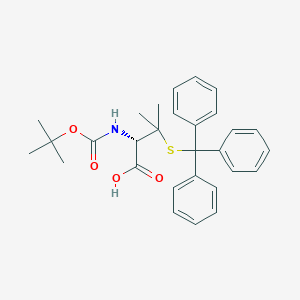

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

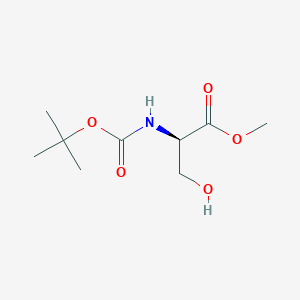

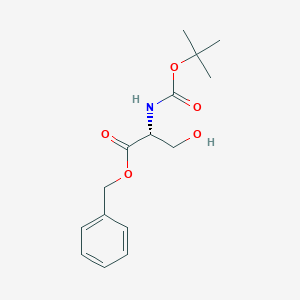

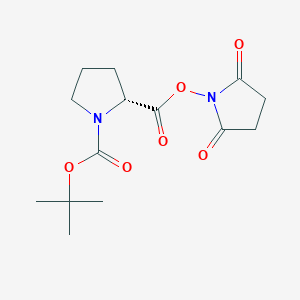

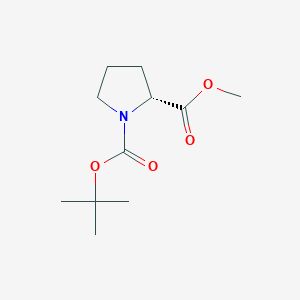

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.